Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)-
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Overview
Description
Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydrazone group attached to a 2,4,6-trichlorophenyl ring, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- typically involves the reaction of 2,4,6-trichlorophenylhydrazine with malononitrile. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions. Concentrated hydrochloric acid is often used as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is typically purified by crystallization using solvents like dimethylformamide .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the trichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Propanedinitrile, ((2,4,6-trichloro-3-methylphenyl)hydrazono)-
- Propanedinitrile, methyl((2,4,6-trichlorophenyl)hydrazono)-
Uniqueness
Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar hydrazone derivatives.
Properties
CAS No. |
3780-88-9 |
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Molecular Formula |
C9H3Cl3N4 |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
2-[(2,4,6-trichlorophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H3Cl3N4/c10-5-1-7(11)9(8(12)2-5)16-15-6(3-13)4-14/h1-2,16H |
InChI Key |
FACSZFSWIFLGOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN=C(C#N)C#N)Cl)Cl |
Origin of Product |
United States |
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